N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a naphthalene moiety attached to a biphenyl structure through an amine linkage. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its excellent hole-transporting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, biphenyl, is brominated to form 4-bromobiphenyl.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine in organic electronics involves its ability to transport holes efficiently. The compound’s molecular structure allows for effective conjugation and charge transfer, making it an excellent hole-transport material. In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis(phenyl)-[1,1’-biphenyl]-4,4’-diamine: Known for its use in OLEDs and OPVs.
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-biphenyl-4,4’-diamine: Another compound used in organic electronics with similar hole-transporting properties.
Uniqueness
N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides a balance between stability and electronic properties. This makes it particularly suitable for use in high-performance organic electronic devices.
Properties
IUPAC Name |
N-(4-naphthalen-2-ylphenyl)-4-phenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N/c1-2-6-21(7-3-1)23-12-16-27(17-13-23)29-28-18-14-24(15-19-28)26-11-10-22-8-4-5-9-25(22)20-26/h1-20,29H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXDKVIQCRMTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.